molecular formula C21H20ClN7O B2680077 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1049458-63-0

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2680077
CAS No.: 1049458-63-0
M. Wt: 421.89
InChI Key: NNDCCUZGHXFHFJ-UHFFFAOYSA-N
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Description

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a piperazine ring, and an indole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure-activity relationships (SARs) studies on similar compounds have shown that a lipophilic aryl group is necessary for blood–brain barrier (BBB) passage in addition to an azole ring, preferably triazole, imidazole, or pyrazole .

Scientific Research Applications

Molecular Interaction Studies

Research on compounds structurally related to (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone has focused on understanding their molecular interactions with various receptors. For instance, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its potent and selective antagonistic effects on the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, researchers developed unified pharmacophore models, suggesting that certain conformers possess the appropriate spatial orientation and electrostatic character to bind effectively to the CB1 receptor, potentially contributing to antagonist activity (Shim et al., 2002).

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of structure-activity relationships (SAR) of compounds structurally related to this compound have been instrumental in discovering potential therapeutic agents. For example, derivatives structurally related to (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone were evaluated as histamine H(4) receptor antagonists. These studies identified related benzimidazoles as novel lead compounds, displaying significant pKi values up to 7.5 at the human H(4) receptor, demonstrating the potential of these compounds in the development of new therapeutic agents (Terzioğlu et al., 2004).

Antimicrobial and Anticancer Studies

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound for their potential antimicrobial and anticancer activities. For instance, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety demonstrated the potential of these compounds in antimicrobial and anticancer applications. The detailed characterization and structural confirmation through X-ray crystal analysis indicate the therapeutic potential of these derivatives (Lv et al., 2013).

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN7O/c22-15-5-7-16(8-6-15)29-20(24-25-26-29)14-27-9-11-28(12-10-27)21(30)18-13-23-19-4-2-1-3-17(18)19/h1-8,13,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDCCUZGHXFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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